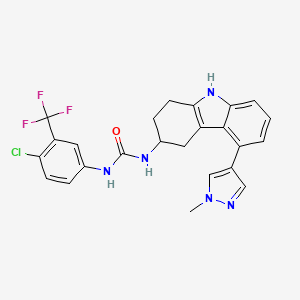
Antitumor agent-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-19 is a novel compound that has garnered significant attention in the field of oncology due to its potent antitumor properties. This compound is part of a new generation of antitumor agents designed to target and eliminate cancer cells with high specificity and minimal side effects. Its unique chemical structure allows it to interact with various molecular targets within cancer cells, making it a promising candidate for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-19 involves a multi-step process that includes the formation of key intermediates through various chemical reactions The initial step typically involves the condensation of specific aromatic aldehydes with amines under acidic conditions to form Schiff bases These intermediates are then subjected to cyclization reactions using reagents such as phosphorus oxychloride or sulfuric acid to form the core structure of this compound
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key steps include the use of continuous flow reactors for the condensation and cyclization reactions, which allow for better control of reaction conditions and improved scalability. Purification of the final product is achieved through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: Antitumor agent-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its antitumor activity.
科学的研究の応用
Antitumor agent-19 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials for its potential use in cancer therapy, particularly for targeting specific types of tumors.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of antitumor agent-19 involves its interaction with specific molecular targets within cancer cells. The compound binds to DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the activation of apoptotic pathways, ultimately resulting in cancer cell death. Additionally, this compound can modulate the activity of various signaling pathways involved in cell proliferation and survival, further enhancing its antitumor effects.
類似化合物との比較
Antitumor agent-19 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based antitumor agent that also targets DNA but has significant side effects such as nephrotoxicity and neurotoxicity.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II but is associated with cardiotoxicity.
Paclitaxel: A microtubule-stabilizing agent that inhibits cell division but can cause peripheral neuropathy.
Uniqueness of this compound: this compound stands out due to its high specificity for cancer cells, minimal side effects, and ability to target multiple molecular pathways. Its unique chemical structure allows for versatile modifications, making it a highly adaptable compound for various therapeutic applications.
特性
分子式 |
C24H21ClF3N5O |
|---|---|
分子量 |
487.9 g/mol |
IUPAC名 |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[5-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]urea |
InChI |
InChI=1S/C24H21ClF3N5O/c1-33-12-13(11-29-33)16-3-2-4-21-22(16)17-9-14(6-8-20(17)32-21)30-23(34)31-15-5-7-19(25)18(10-15)24(26,27)28/h2-5,7,10-12,14,32H,6,8-9H2,1H3,(H2,30,31,34) |
InChIキー |
RTILPKXOEYEQSE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=C3C4=C(CCC(C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)NC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


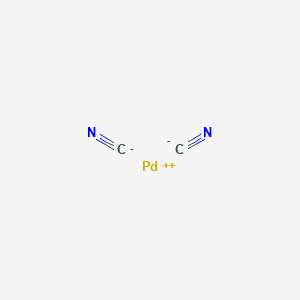
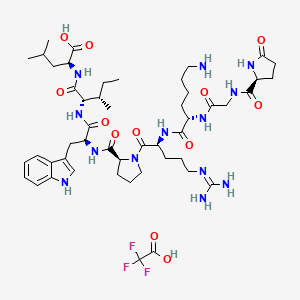

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)


![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
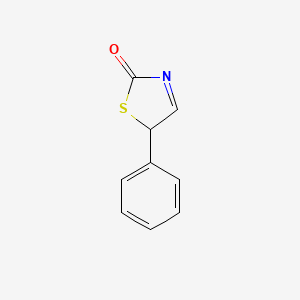
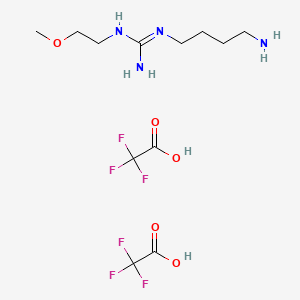

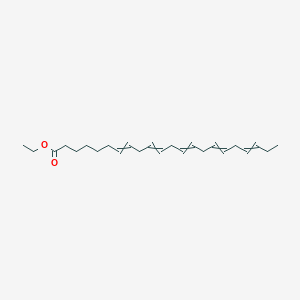
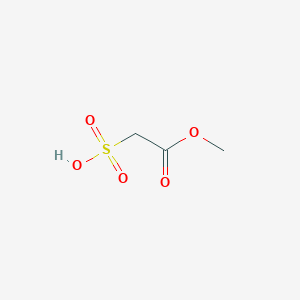
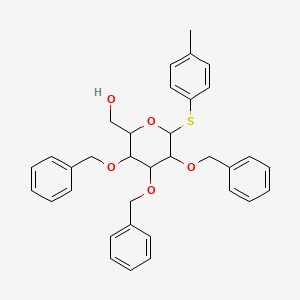
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
